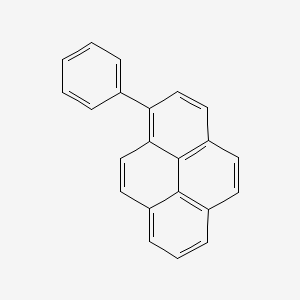
1-Phenylpyrene
Description
1-Phenylpyrene is a polycyclic aromatic hydrocarbon (PAH) consisting of a pyrene core substituted with a phenyl group at the 1-position. It is synthesized via Ullmann coupling, where 1-iodopyrene reacts with iodobenzene in the presence of copper powder at 200°C, yielding 32% of the product after purification . The compound exhibits a melting point of 82–83°C and a UV-vis spectrum characterized by π-π* transitions, including prominent absorption bands at 240 nm, 270 nm (shoulder), and 347 nm, with high molar absorption coefficients (ε > 10⁴ L·mol⁻¹·cm⁻¹) . Its rigid structure and electronic properties make it a model compound for studying photophysical interactions in conjugated systems.
Properties
CAS No. |
5101-27-9 |
|---|---|
Molecular Formula |
C22H14 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-phenylpyrene |
InChI |
InChI=1S/C22H14/c1-2-5-15(6-3-1)19-13-11-18-10-9-16-7-4-8-17-12-14-20(19)22(18)21(16)17/h1-14H |
InChI Key |
QRVQUBKLRBKFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Optical Properties
1-Phenylpyrene’s absorption spectrum is distinct from structurally related compounds due to its monomeric configuration and weak electronic coupling with substituents. Key comparisons include:
- Syn-DPyB and Anti-DPyB : These pyrene dimers exhibit broader or split absorption bands compared to this compound, highlighting how dimerization alters electronic delocalization. Syn-DPyB’s absorption extends to 475 nm, suggesting enhanced conjugation .
- Py-1-SWNT : The 450 nm band in Py-1-SWNT arises from pyrene dimeric interactions, absent in this compound, demonstrating how composite materials can induce new electronic states .
- Phenyl-terpyridine : The 280 nm band (terpyridine unit) and overlapping transitions at 332 nm illustrate how hybrid systems combine multiple chromophoric effects .
Electronic Properties
This compound’s HOMO level (-5.4 eV) and LUMO level (-2.1 eV), derived from cyclic voltammetry, differ significantly from dimeric or composite forms:
- Py-1-SWNT: The HOMO level of the pyrene dimer is elevated by 0.30 V compared to the monomer, enhancing charge-transfer capabilities .
- Py-Bn-MoS2 : Despite covalent attachment to MoS2, this compound retains its π-π* transitions at 347 nm, indicating minimal ground-state electronic interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


